molecular formula C41H32O11 B014555 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose CAS No. 96996-90-6

1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose

Cat. No. B014555
CAS RN: 96996-90-6
M. Wt: 700.7 g/mol
InChI Key: JJNMLNFZFGSWQR-HKNOGKPYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose involves selective protection and deprotection strategies, utilizing benzoyl groups to protect hydroxyl groups. This approach is critical for the stepwise construction of complex molecules. The synthesis of various methyl ethers of methyl α-D-mannopyranoside, achieved through selective benzoyl protecting groups, illustrates this methodology, highlighting the importance of protecting group strategies in carbohydrate chemistry (Seymour, 1973).

Molecular Structure Analysis

The molecular structure of compounds similar to 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose features a backbone with benzoyl groups attached to the hydroxyl positions. This modification significantly influences the physical and chemical properties of the molecule. For instance, the crystal structure analysis of N-(benzyloxycarbonyl)aminoethyl-2,3,4,6-tetra-O-benzoyl-α-D-mannopyranoside revealed a tandem network of intermolecular interactions, stabilizing the crystal lattice and demonstrating the impact of benzoyl protection on molecular conformation (Srinivas et al., 2004).

Chemical Reactions and Properties

Benzoyl-protected mannopyranoses undergo a variety of chemical reactions, enabling the construction of complex structures. For example, the synthesis of 3- and 4-methyl ethers and their derivatives from methyl 2-acetamido-2-deoxy-alpha-D-mannopyranoside demonstrates the versatility of these compounds in forming glycosidic linkages and other structural motifs crucial for biological activity (Nasir-ud-din & Jeanloz, 1973).

Physical Properties Analysis

The physical properties of benzoylated carbohydrates are markedly different from their unmodified counterparts. The presence of benzoyl groups affects solubility, melting point, and crystallinity, which are essential for their isolation, purification, and application in synthesis. The differences in infrared and nuclear magnetic resonance spectroscopic properties between diastereoisomers of methyl ethers of methyl α-D-mannopyranoside underscore the influence of benzoyl protection on physical properties (Seymour, 1973).

Chemical Properties Analysis

The introduction of benzoyl groups into mannopyranose molecules profoundly alters their chemical reactivity. These groups serve as protective groups that can be selectively removed or modified, facilitating the synthesis of complex molecules. The selective reactivity of these protected sugars is utilized in synthesizing various glycosidic linkages, demonstrating the critical role of benzoyl protection in carbohydrate chemistry (Nasir-ud-din & Jeanloz, 1973).

Scientific Research Applications

  • Synthon for Disaccharides : It serves as a useful synthon for preparing valuable disaccharides (Kloosterman, Nijs, & Boom, 2010).

  • Intermediate in Synthesis : It's a key intermediate in the synthesis of complex carbohydrates like 3,6-branched mannopentaoside bearing terminal D-[1-13C]mannopyranose residue (Abronina et al., 2005).

  • Diagnostic Applications : It has utility in diagnostic purposes, especially in identifying bacterial strains (D'Accorso & Thiel, 1984).

  • Production of N-acyl-D-glucosylamines : The ammonolysis of this compound leads to the creation of new N-acyl-D-glucosylamines and 1,1-bis(acylamido)-1-deoxy-D-glucitols (Cerezo, Sproviero, Deulofeu, & Delpy, 1968).

  • Tool for Studying Polysaccharides : It provides a new tool for the study of branched stereoregular polysaccharides (Kobayashi, Nomura, & Okada, 1993).

  • Synthesis of Oligosaccharides : Efficient transformation into galabiosides makes it suitable for use as glycosyl donors in the synthesis of galabiose-containing oligosaccharides (Ohlsson & Magnusson, 2000).

  • Chemical Applications : It is a benzoylated aldohexose with various chemical applications, as explored in the proton and C-13 nuclear magnetic resonance spectra studies (D'Accorso, Thiel, & Schüller, 1983).

  • Synthesis of 2-azido-2-deoxy-beta-D-mannopyranosyl carbonates : This process is used for efficiently synthesizing oligosaccharides, including complex structures from bacterial strains (Zhang et al., 2007).

  • Pharmaceutical Research : The synthesized 4-thio-dD-mannose has potential applications in this field (Shah, Bose, & Bahl, 1979).

  • Microwave Assisted Synthesis : Its synthesis process has been improved using microwave-assisted techniques (Wang We, 2014).

properties

IUPAC Name

[(2R,3R,4S,5S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35+,41?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNMLNFZFGSWQR-HKNOGKPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469210
Record name 1,2,3,4,6-PENTA-O-BENZOYL-D-MANNOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose

CAS RN

96996-90-6
Record name 1,2,3,4,6-PENTA-O-BENZOYL-D-MANNOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L Mousavifar, G Vergoten, R Roy - ARKIVOC: Free Online Journal of …, 2018 - espace.inrs.ca
Some symboles could not be reproduce. For the full abstract, please consult the original article C-Allyl –D-mannopyranosideswere preparedvia a variety of routesto determine an …
Number of citations: 3 espace.inrs.ca
SS Nigudkar, T Wang, SG Pistorio… - Organic & …, 2017 - pubs.rsc.org
Previously we communicated 3,3-difluoroxindole (HOFox) – mediated glycosylations wherein 3,3-difluoro-3H-indol-2-yl (OFox) imidates were found to be key intermediates. Both the in …
Number of citations: 17 0-pubs-rsc-org.brum.beds.ac.uk
RM Slade, BP Branchaud - The Journal of Organic Chemistry, 1998 - ACS Publications
Photochemical cross coupling of alkyl cobaloximes with maleic anhydrides and PhSSPh led to addition of an alkyl moiety and an SPh moiety across the alkene. Oxidation of the sulfide …
Number of citations: 32 0-pubs-acs-org.brum.beds.ac.uk
M Collot, J Savreux, JM Mallet - Tetrahedron, 2008 - Elsevier
Thioglycosides are valuable tools for complex oligosaccharides' constructions. They present precious advantages due to their stability and crystalline nature. However, their major …
E Steinvik - 2021 - nmbu.brage.unit.no
I denne oppgaven ble det forsøkt syntetisert en rekke fenoliske glykokonjugater med antatt prebiotisk effekt. Det ble benyttet D-glukose og vanillin for å undersøke ulike strategier for å …
Number of citations: 2 nmbu.brage.unit.no

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